Ácido 5-amino-2-bromo-4-metilbenzoico

Descripción general

Descripción

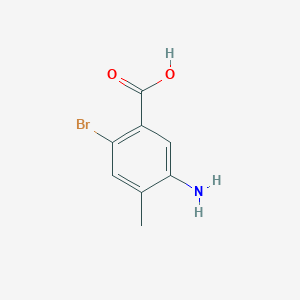

5-Amino-2-bromo-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Amino-2-bromo-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-bromo-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Orgánicos

Ácido 5-amino-2-bromo-4-metilbenzoico: es un intermedio valioso en la síntesis orgánica. Su átomo de bromo es reactivo y puede ser sustituido por varios nucleófilos a través de reacciones de sustitución nucleofílica . Esta propiedad se explota para sintetizar una amplia gama de compuestos orgánicos, incluyendo productos farmacéuticos, agroquímicos y colorantes.

Química Analítica

Este compuesto se puede utilizar como un material estándar o de referencia en química analítica. Su estructura única le permite ser identificado y cuantificado fácilmente utilizando técnicas como la espectrometría de masas .

Mecanismo De Acción

Target of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway . The specific targets would depend on the context in which this compound is used.

Mode of Action

The mode of action of 5-Amino-2-bromo-4-methylbenzoic acid involves interactions with its targets through nucleophilic substitution or free radical reactions . In a free radical reaction, for example, a bromine atom can be substituted at the benzylic position .

Biochemical Pathways

The compound’s ability to undergo reactions at the benzylic position suggests it could influence pathways involving benzylic halides .

Pharmacokinetics

The compound’s lipophilicity and water solubility suggest it may have high gastrointestinal absorption and could be permeable to the skin .

Result of Action

It’s known that the compound has been used in the synthesis of artemisinin-4-(arylamino)quinazolines, which have shown potent in vitro cytotoxic activity against colorectal cancer (crc) hct116 and wm-266-4 cell lines .

Actividad Biológica

5-Amino-2-bromo-4-methylbenzoic acid (CAS Number: 745048-63-9) is an organic compound with a unique structure that includes a carboxylic acid group, an amino group, and a bromine atom. Its molecular formula is C₈H₈BrNO₂. This compound has garnered interest in the scientific community due to its potential biological activities, although detailed studies are relatively scarce.

Structural Characteristics

The structural features of 5-amino-2-bromo-4-methylbenzoic acid contribute to its biological properties. The presence of functional groups such as the amino and carboxylic acid groups suggests potential interactions with various biological targets, including enzymes and receptors.

| Feature | Description |

|---|---|

| Molecular Formula | C₈H₈BrNO₂ |

| CAS Number | 745048-63-9 |

| Functional Groups | Amino group, Carboxylic acid, Bromine atom |

Biological Activities

Research indicates that 5-amino-2-bromo-4-methylbenzoic acid may exhibit several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of certain bacteria and fungi.

- Enzyme Interaction : Interaction studies have indicated potential binding affinity with various enzymes involved in metabolic pathways. This could influence cellular processes, though specific mechanisms remain to be elucidated.

- Potential for Drug Development : The unique combination of bromine, amino, and methyl substitutions may allow for the optimization of this compound for therapeutic applications in pharmaceuticals .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-4-bromo-2-methylbenzoic acid | Similar amino and bromo substitutions | Different positioning of substituents |

| 3-Amino-2-bromo-4-methylbenzoic acid | Amino group at a different position | Variation in biological activity |

| 5-Amino-3-chloro-4-methylbenzoic acid | Chlorine instead of bromine | Potentially different reactivity profiles |

Safety and Handling

Due to the lack of specific safety information for 5-amino-2-bromo-4-methylbenzoic acid, general safety principles for handling aromatic carboxylic acids should be applied. Proper laboratory safety protocols should be followed to minimize exposure risks.

Propiedades

IUPAC Name |

5-amino-2-bromo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEDVFCZCKWBCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693452 | |

| Record name | 5-Amino-2-bromo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745048-63-9 | |

| Record name | 5-Amino-2-bromo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.